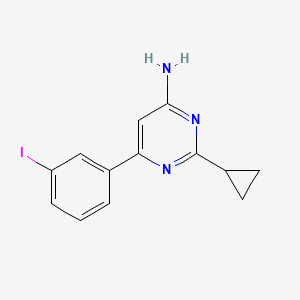

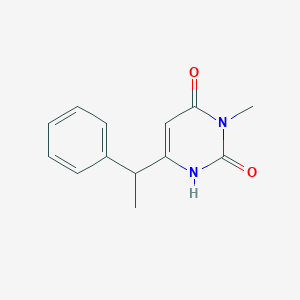

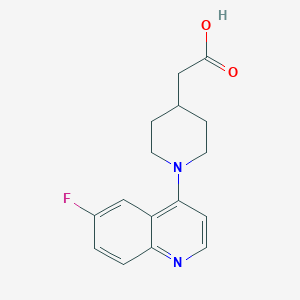

2-(4-氰基-3-(吡啶-2-基)-1H-吡唑-1-基)乙酸

描述

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Molecular Structure Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . In particular, they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Physical And Chemical Properties Analysis

The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .

科学研究应用

新型杂环化合物的合成

研究人员已经开发了多种方法来合成利用 2-(4-氰基-3-(吡啶-2-基)-1H-吡唑-1-基)乙酸衍生物的新型杂环化合物。例如,2-氰基-N-(2-吡啶基)乙酰胺与腙酰氯反应已被证明可得到氨基吡唑,氨基吡唑可以进一步反应生成吡唑并[3,4-d]-1,2,3-三嗪-4-酮和吡唑并[3,4-d]嘧啶-4-酮衍生物 (Dawood、Farag 和 Khedr,2008 年)。该途径突出了该化合物在生成复杂分子结构用于进一步化学和生物学研究中的效用。

催化和反应机理

该化合物及其衍生物在催化中用作有价值的配体,证明了在使用 Cu(II)/pypzacac 配合物作为催化剂时,醇类氨氧化为腈类和醇类在水中需氧氧化为醛类的功效。此类催化过程对于腈类和醛类的合成至关重要,为传统方法提供了环保的替代方案 (谢等人,2014 年)。

抗菌和抗分枝杆菌活性

2-(4-氰基-3-(吡啶-2-基)-1H-吡唑-1-基)乙酸的衍生物已被合成并评估了其抗菌和抗分枝杆菌活性。这些研究表明,某些衍生物对多种细菌和真菌表现出良好的抗菌活性,表明有望开发新的抗菌剂 (Kumar 等人,2012 年)。

结构和计算研究

该化合物的衍生物已经过结构和计算分析,以更好地了解其分子构象和性质。此类研究对于设计具有所需物理、化学或生物学性质的分子以及预测其在各种环境中的行为至关重要 (沈等人,2012 年)。

光物理性质和材料科学

已经探索了 2-(4-氰基-3-(吡啶-2-基)-1H-吡唑-1-基)乙酸衍生物的结构操纵对其光物理性质的影响。此类研究对于开发用于电子、光子和传感器应用的材料至关重要,证明了该化合物在医药化学之外的相关性 (Jachak 等人,2021 年)。

作用机制

未来方向

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

属性

IUPAC Name |

2-(4-cyano-3-pyridin-2-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-5-8-6-15(7-10(16)17)14-11(8)9-3-1-2-4-13-9/h1-4,6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIQAFCOIILBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)

![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)

![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)